molecular formula C4H2ClN3O2 B14286851 4-Chloro-6-nitropyrimidine CAS No. 126827-19-8

4-Chloro-6-nitropyrimidine

Cat. No.: B14286851
CAS No.: 126827-19-8
M. Wt: 159.53 g/mol
InChI Key: DIWBTPIHCBSZTN-UHFFFAOYSA-N
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Description

4-Chloro-6-nitropyrimidine is a heterocyclic aromatic compound that contains both chlorine and nitro functional groups attached to a pyrimidine ring Pyrimidines are a class of organic compounds that are widely used in medicinal chemistry due to their biological activity and presence in nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-6-nitropyrimidine can be synthesized through several methods. One common approach involves the nitration of 4-chloropyrimidine. The reaction typically uses a mixture of nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective introduction of the nitro group at the desired position on the pyrimidine ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of side reactions and improving yield .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-nitropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-chloro-6-nitropyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors by binding to their active sites. The presence of the nitro and chlorine groups enhances its binding affinity and specificity towards molecular targets . The compound can also participate in electron transfer reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 4-Chloro-5-nitropyrimidine
  • 4-Chloro-2-nitropyrimidine
  • 6-Chloro-5-nitropyrimidine

Comparison: 4-Chloro-6-nitropyrimidine is unique due to the specific positioning of the chlorine and nitro groups, which significantly influences its reactivity and applications. Compared to its analogs, it exhibits distinct chemical behavior in nucleophilic substitution and reduction reactions . The specific arrangement of functional groups also affects its biological activity and binding properties .

Properties

CAS No.

126827-19-8

Molecular Formula

C4H2ClN3O2

Molecular Weight

159.53 g/mol

IUPAC Name

4-chloro-6-nitropyrimidine

InChI

InChI=1S/C4H2ClN3O2/c5-3-1-4(8(9)10)7-2-6-3/h1-2H

InChI Key

DIWBTPIHCBSZTN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1Cl)[N+](=O)[O-]

Origin of Product

United States

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